1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol
Description
This compound features a pyrazole core substituted with a benzimidazole ring (at position 1), a methyl group (position 3), and a naphthalen-1-ylmethyl moiety (position 4). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via heterocyclic interactions. While direct synthesis data are absent in the provided evidence, analogs in the literature (e.g., ) highlight its relevance in drug discovery for cancer and infectious diseases .
Properties
Molecular Formula |
C22H18N4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H18N4O/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(27)26(25-14)22-23-19-11-4-5-12-20(19)24-22/h2-12,25H,13H2,1H3,(H,23,24) |
InChI Key |
DPKIZRNZECBVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Key Functional Group Reactivity
Catalytic Coupling Reactions
Recent studies highlight metal-free C(sp³) coupling methods for derivatization:
-
Reaction : Coupling with 1-amino-2-imino-pyridines under reflux in ethanol .
-
Mechanism : Base-assisted deprotonation followed by conjugate addition .
Biological Activity-Driven Modifications
Structural analogs exhibit enhanced bioactivity through targeted substitutions:
Stability and Degradation Studies
-
Acidic Conditions : Hydrolysis of the naphthalenylmethyl group occurs at pH < 2, yielding 3-methyl-1H-pyrazol-5-ol.
-
Oxidative Stress : Susceptible to hydroxyl radical-mediated cleavage of the benzimidazole ring .
Comparative Reactivity with Structural Analogs
The naphthalenylmethyl group confers unique electronic effects:
-
Electron Density : Enhances electrophilic aromatic substitution at the pyrazole C-4 position vs. benzyl-substituted analogs .
-
Steric Effects : Reduces reaction rates in bulky reagent systems compared to smaller alkyl groups .
This compound's reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science applications. Further studies on photochemical reactions and catalytic asymmetric transformations are recommended to expand its synthetic utility.
Scientific Research Applications
Structure and Composition
The molecular formula of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is , with a molecular weight of approximately 354.4045 g/mol. The structure consists of a benzimidazole moiety, a pyrazole core, and a naphthyl substituent, which contribute to its diverse chemical properties.
Biological Activities
Research indicates that 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol exhibits significant biological activities:
Anticancer Properties
Several studies have reported that this compound demonstrates cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. For instance, it has been shown to target specific signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial and fungal strains, indicating potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, providing a basis for further investigation in inflammatory disease models.
Material Science Applications
Beyond biological applications, the unique structural features of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol make it suitable for various material science applications:
Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds with similar structures can be utilized as emissive materials in OLEDs due to their favorable photophysical properties. The incorporation of the naphthyl group enhances light emission efficiency, making it a candidate for optoelectronic devices.
Sensors
The compound's ability to interact with specific ions or molecules suggests potential use in sensor technology. Its derivatives could be developed into sensors for detecting metal ions or other environmental pollutants.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity. |
| Study B | Antimicrobial Efficacy | Showed inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | OLED Applications | Achieved high luminous efficiency and stability in device tests, suggesting viability for commercial OLED products. |
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol ()
- Molecular Formula : C₁₃H₁₄N₄O
- Molecular Weight : 242.28 g/mol
- Substituents : Ethyl (position 4), methyl (position 3).
- Key Differences : Replacement of the naphthalenylmethyl group with ethyl reduces steric bulk and lipophilicity. This likely decreases binding affinity to hydrophobic targets compared to the target compound .
2-(1H-Benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one ()
- Molecular Formula : C₂₃H₁₉N₄O
- Molecular Weight : 383.43 g/mol
- Substituents : Naphthalenylmethyl (position 4), methyl (position 5).
- Key Differences: The pyrazolone ring (vs. pyrazol-5-ol) introduces keto-enol tautomerism, altering electronic properties and hydrogen-bonding capacity. This may affect solubility and metabolic stability .
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (QZ-1635, )
- Molecular Formula : C₁₈H₁₆N₄O₂
- Molecular Weight : 344.35 g/mol
- Substituents : 4-Methoxyphenyl (position 3).
- This compound’s lower molecular weight may improve bioavailability .
Functionalized Derivatives
4-((3-Methyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-1-ol ()
- Molecular Formula : C₂₀H₁₆N₆O
- Melting Point : 223°C
- Key Features: Incorporates azo and thiazole groups, enabling strong UV-Vis absorption. The naphthalenol moiety increases acidity (pKa ~9–10) compared to the target compound’s hydroxyl group .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ()
- Molecular Formula : C₁₄H₁₂ClN₃
- Key Features: Methanamine linker and chlorophenyl group enhance rigidity and halogen bonding.
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₀N₄O | 384.44 | Not reported | Benzimidazolyl, naphthalenylmethyl |
| 1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol | C₁₃H₁₄N₄O | 242.28 | Not reported | Ethyl, methyl |
| 4-((3-Methyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-1-ol | C₂₀H₁₆N₆O | 380.38 | 223 | Azo, thiazole |
| QZ-1635 | C₁₈H₁₆N₄O₂ | 344.35 | Not reported | 4-Methoxyphenyl |
Biological Activity
The compound 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is a member of the pyrazole class of compounds, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzimidazole moiety, which is known for its significant biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For instance, studies have shown that pyrazole derivatives can inhibit the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol | E. coli | 15 |
| 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol | S. aureus | 10 |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in various models. In animal studies, it exhibited significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway .
Analgesic Properties
In addition to its anti-inflammatory effects, this pyrazole derivative has been evaluated for analgesic activity. Experimental results suggest that it reduces pain responses in animal models, potentially through central and peripheral mechanisms .
The biological activity of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It may modulate receptors related to pain signaling, contributing to its analgesic effects.
- DNA Interaction : Similar to other benzimidazole derivatives, it may bind to DNA and interfere with replication processes.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including the compound , and assessed their antibacterial activity against multiple strains. The findings revealed that the compound exhibited strong antibacterial properties against both gram-positive and gram-negative bacteria .
- Anti-inflammatory Research : In a controlled study involving carrageenan-induced inflammation in rats, the compound demonstrated a statistically significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol, and how can reaction yields be improved?
Methodological Answer:
The compound’s synthesis involves multi-step coupling reactions. Key steps include:
- Diazenyl coupling : As demonstrated in pyrazole-naphthol derivatives (e.g., 4-((3-methyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-1-ol), diazo intermediates can be generated using nitrous acid, followed by coupling with naphthalen-1-ylmethyl groups under acidic conditions .
- Mannich reaction : For introducing the benzimidazole moiety, Mannich bases can be formed via condensation of aldehydes with secondary amines, as seen in pyrazolone derivatives .
- Yield optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) to enhance nucleophilicity. Reaction monitoring via TLC and HPLC ensures intermediate purity, with reported yields up to 82% for analogous structures .
Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities, particularly in the pyrazole-naphthylmethyl linkage?
Methodological Answer:
- SHELX refinement : Employ SHELXL for high-resolution X-ray diffraction data. Key steps:
- Validation tools : Cross-check with PLATON to detect voids or misassigned electron density. For example, a similar pyrazol-5-ol derivative showed bond length precision of ±0.01 Å after refinement .
Basic: What spectroscopic techniques are most effective for characterizing the hydroxyl and benzimidazole groups in this compound?
Methodological Answer:
- IR spectroscopy : The hydroxyl group (O–H) exhibits a broad stretch at ~3200–3500 cm⁻¹, while benzimidazole C=N/C–N vibrations appear at 1600–1650 cm⁻¹ .
- NMR :
- ¹H NMR : The pyrazol-5-ol proton resonates at δ 10–12 ppm (DMSO-d₆). Naphthalenylmethyl protons appear as multiplets at δ 3.5–4.5 ppm.
- ¹³C NMR : The benzimidazole carbons (C=N) are observed at δ 145–155 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Advanced: How can computational modeling predict the biological activity of this compound, particularly its interaction with benzimidazole-targeted enzymes?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glucosidase or kinase targets.
- Prepare the ligand (compound) and receptor (enzyme) using PRODRG and PDBQT formats.
- Set grid boxes around active sites (e.g., residues His674 and Asp518 for α-glucosidase).
- Validate docking poses with RMSD clustering; similar pyrazole derivatives showed binding energies of −8.2 to −9.5 kcal/mol .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Basic: What are the challenges in analyzing contradictory biological activity data for benzimidazole-pyrazole hybrids?
Methodological Answer:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) can skew IC₅₀ values. Standardize protocols using NIH/WHO guidelines .
- Solubility issues : Low aqueous solubility may lead to false negatives. Use DMSO stocks (<1% v/v) with controls for solvent effects .
- Metabolic stability : Assess via liver microsome assays. For example, a related pyrazol-5-ol showed 50% degradation after 30 min in rat microsomes .
Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Core modifications :
- 3D-QSAR models : Build using CoMFA/CoMSIA on a dataset of 30 analogs. A recent study achieved q² = 0.75 and R² = 0.92 for α-glucosidase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
